molecular formula C14H17N3O3S2 B3009939 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 2034428-42-5

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3009939
CAS No.: 2034428-42-5
M. Wt: 339.43
InChI Key: MUEHPNPRYHTPHH-UHFFFAOYSA-N
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Description

The compound “(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone” features a piperidine core substituted at the 4-position with a sulfonyl group linked to a 1-methylimidazole moiety. The piperidine nitrogen is connected via a methanone group to a thiophen-2-yl ring.

Key structural attributes:

  • Piperidine ring: A six-membered saturated ring with one nitrogen atom, providing conformational rigidity.
  • Sulfonyl-imidazole substituent: The electron-withdrawing sulfonyl group bridges the piperidine and 1-methylimidazole, enhancing stability and polar interactions.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-16-9-6-15-14(16)22(19,20)11-4-7-17(8-5-11)13(18)12-3-2-10-21-12/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHPNPRYHTPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties They interact with their targets in various ways, leading to different biological responses

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of this compound

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, the effects of this compound could be diverse, depending on its specific targets and mode of action.

Biological Activity

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an imidazole moiety, and a thiophenyl group. Its molecular formula is C15H21N5O3SC_{15}H_{21}N_{5}O_{3}S, with a molecular weight of 383.5 g/mol. The presence of these functional groups suggests significant pharmacological potential.

PropertyValue
Molecular FormulaC15H21N5O3SC_{15}H_{21}N_{5}O_{3}S
Molecular Weight383.5 g/mol
CAS Number2320458-09-9

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The imidazole and piperidine rings are known for their roles in modulating biological processes through:

  • Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes.
  • Receptor Modulation : The piperidine structure can facilitate interactions with neurotransmitter receptors.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the imidazole ring can inhibit cancer cell proliferation.

Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxic activity .

Anticonvulsant Activity

Compounds with imidazole and piperidine frameworks have also been investigated for anticonvulsant properties. The structural attributes of this compound suggest it may similarly exhibit anticonvulsant effects.

Research Findings : In a study assessing various analogs, certain derivatives showed significant efficacy in reducing seizure activity in animal models .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Cyclization reactions starting from suitable precursors.
  • Introduction of the Sulfonyl Group : Using reagents like sulfur trioxide.
  • Piperidine Ring Formation : Cyclization of amine precursors.
  • Final Coupling Reaction : Combining the imidazole-sulfonyl and piperidine moieties with the thiophenyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The table below compares the target compound with analogs from the evidence, focusing on structural features and functional groups:

Compound Name Core Structure Key Substituents Ring Systems Functional Groups Reference
Target Compound Piperidin-1-yl 4-((1-methyl-1H-imidazol-2-yl)sulfonyl), thiophen-2-yl Piperidine, Imidazole, Thiophene Sulfonyl, Methanone -
Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) Piperazin-1-yl 4-(4-(trifluoromethyl)phenyl), thiophen-2-yl Piperazine, Thiophene Methanone, Trifluoromethyl
T-08 () Piperazin-1-yl 4-(4-fluorophenyl)sulfonyl, cyclopentathiophen-2-yl Piperazine, Cyclopentathiophene Sulfonyl, Methanone
Balamapimod () Quinoline carbonitrile 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl], 4-(pyrrolidin-1-yl)piperidin-1-yl Quinoline, Imidazole, Piperidine Sulfanyl, Carbonitrile
Structural Insights:
  • Piperidine vs.
  • Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound is more electron-withdrawing than the sulfanyl group in balamapimod, which may influence metabolic stability and target affinity .
  • Thiophene vs. Cyclopentathiophene : The target’s simple thiophene ring contrasts with T-08’s fused cyclopentathiophene, which could affect aromatic stacking interactions .

Physicochemical and Pharmacokinetic Properties (Hypothetical)

While explicit data for the target compound is unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The trifluoromethyl group in compound 21 increases lipophilicity compared to the target’s methylimidazole-sulfonyl group .
  • Solubility : Piperazine-based compounds (e.g., T-08) may exhibit higher aqueous solubility due to the additional nitrogen, whereas the target’s piperidine scaffold could reduce solubility .
  • Metabolic Stability : The sulfonyl group in the target may resist oxidative metabolism better than sulfanyl-containing compounds like balamapimod .

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